molecular formula C6H9NO3 B13838211 2-Pentanone, 3-(nitromethylene)-

2-Pentanone, 3-(nitromethylene)-

Cat. No.: B13838211
M. Wt: 143.14 g/mol
InChI Key: GROARPMNTCIURO-UHFFFAOYSA-N
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Description

2-Pentanone, 3-(nitromethylene)- is a ketone derivative featuring a nitromethylene (-CH=NO₂) substituent at the 3-position of the pentanone backbone. The nitromethylene group introduces explosophoric and bioactive properties, making the compound relevant in energetic materials and medicinal chemistry .

Synthesis: Analogous compounds like 3-(nitromethylene)indolin-2-one are synthesized via the Henry reaction of isatins with nitromethane, followed by dehydration using mesyl chloride. This method, optimized with diethylamine as a base catalyst, yields nitroalkene derivatives efficiently . Similar pathways may apply to 2-pentanone, 3-(nitromethylene)-, though specific protocols remain unexplored in the literature provided.

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

3-(nitromethylidene)pentan-2-one

InChI

InChI=1S/C6H9NO3/c1-3-6(5(2)8)4-7(9)10/h4H,3H2,1-2H3

InChI Key

GROARPMNTCIURO-UHFFFAOYSA-N

Canonical SMILES

CCC(=C[N+](=O)[O-])C(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Routes

The preparation of 2-Pentanone, 3-(nitromethylene)-, falls within the broader category of nitromethylene heterocyclic compounds synthesis. The key synthetic strategies involve:

  • Reaction of alkali metal methylnitrodithioacetate with aminoalkyl sulfate derivatives.
  • Use of sulfur donors and nitroalkene intermediates.
  • Subsequent functional group transformations to introduce formyl or acetyl groups if desired.

Two classical methods have been documented for related nitromethylene heterocyclic compounds, which inform the preparation of 2-nitro-3-pentanone:

  • Method A: Reaction of nitroketene dimethyl mercaptole with 3-amino-1-propanethiol.
  • Method B: Treatment of 5,6-dihydro-2-(methylthio)-4H-1,3-thiazine with alkyl nitroacetates in the presence of zinc ions, followed by hydrolysis and decarboxylation.

However, these methods have limitations such as availability of starting materials and moderate yields.

Improved Process Using Alkali Metal Methylnitrodithioacetate

A more efficient and scalable process involves the reaction of potassium methylnitrodithioacetate with compounds of formula H2N-(CR2)n-OSO3H, where R is hydrogen or small alkyl groups and n is 2 or 3 (preferably 3 for 2-nitro-3-pentanone). This method offers advantages:

  • Reduced production of methanethiol byproduct (1 mol per mol product vs. 2 mol in previous methods).
  • Better control of reaction conditions and yields.
  • The reaction is carried out in aqueous solution at pH 7.3 to 7.7 and temperatures between 60°C and 80°C.
  • Potassium methylnitrodithioacetate is prepared by reacting dipotassium nitrodithioacetate with dimethyl sulfate in the presence of a phase-transfer catalyst like benzyl trimethyl ammonium chloride.

Reaction Conditions and Workup

  • The alkali metal methylnitrodithioacetate solution is maintained at pH above 7 for stability.
  • The aminoalkyl sulfate compound is added dropwise to the methylnitrodithioacetate solution.
  • The mixture is heated to reflux (around 68-72°C) for several hours.
  • After reaction completion, the product is isolated by solvent removal, recrystallization, or chromatographic purification.
  • Optional post-synthesis modifications include converting the hydrogen substituent on the nitromethylene group to formyl or acetyl groups via known methods.

Data Table: Comparison of Preparation Methods

Aspect Method A (Nitroketene + Aminopropanethiol) Method B (Thiazine + Alkyl Nitroacetate) Improved Method (Methylnitrodithioacetate + Aminoalkyl Sulfate)
Starting Materials Availability Limited (3-amino-1-propanethiol expensive) Limited (ethyl nitroacetate scarce) Readily prepared or commercially available
Reaction Temperature Moderate Moderate 60–80°C preferred
Byproduct Formation Methanethiol (2 mol per mol product) Methanethiol (2 mol per mol product) Methanethiol (1 mol per mol product)
Yield Moderate Moderate Improved yields reported
Scalability Limited Limited Suitable for commercial scale
Purification Recrystallization, chromatography Hydrolysis, decarboxylation, chromatography Chromatography, recrystallization

Research Results and Notes

  • The improved method using potassium methylnitrodithioacetate provides a more efficient, less wasteful, and scalable route to 2-Pentanone, 3-(nitromethylene)- and related compounds.
  • Maintaining the pH of the reaction medium is critical for stability and yield.
  • The reaction mechanism involves nucleophilic substitution and cyclization steps facilitated by the sulfur donor and nitro functionality.
  • Post-synthesis modifications allow for fine-tuning of biological activity, particularly insecticidal properties, by introducing formyl or acetyl groups on the nitromethylene moiety.
  • The process has been patented and documented with detailed reaction conditions and purification protocols, ensuring reproducibility and industrial applicability.

Chemical Reactions Analysis

Types of Reactions

2-Pentanone, 3-(nitromethylene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the nitromethylene group to an amine group.

    Substitution: The nitromethylene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro compounds.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

2-Pentanone, 3-(nitromethylene)- serves as an important intermediate in organic synthesis. Its nitro group can undergo various chemical transformations, making it a valuable building block for synthesizing more complex molecules. For instance, it can be used in the synthesis of pharmaceuticals and agrochemicals.

Insecticidal Activity

Research has indicated that compounds containing nitromethylene groups exhibit insecticidal properties. Studies have demonstrated that derivatives of 2-pentanone, particularly those with substituted nitromethylene groups, show promising activity against various insect pests. This application is significant in agricultural chemistry for developing new insecticides with potentially lower toxicity profiles compared to conventional options .

Flavoring Agent

In the food industry, 2-pentanone is recognized for its flavoring properties. It is utilized as a flavoring agent due to its pleasant aroma reminiscent of fruits. Its use is regulated and often found in food products where it enhances flavor profiles without imparting undesirable tastes.

Solvent Use

2-Pentanone, 3-(nitromethylene)- is employed as a solvent in various industrial processes. Its ability to dissolve a wide range of substances makes it suitable for applications such as:

  • Lacquers and Coatings : Used as a solvent for nitro paint and synthetic resin coatings .
  • Cleaning Agents : Effective as a cleaning and degreasing agent due to its solvent properties.

Dewaxing Agent

The compound has been identified as an effective dewaxing agent for lubricating oils. This application is crucial in the petrochemical industry, where the removal of waxes can improve the performance and stability of lubricants.

Data Tables

Application AreaSpecific UseBenefits
Organic SynthesisIntermediate for complex moleculesVersatile building block
Agricultural ChemistryInsecticide developmentLower toxicity potential
Food IndustryFlavoring agentEnhances flavor profiles
Industrial SolventLacquers and coatingsEffective solvent for various materials
Petrochemical IndustryDewaxing agentImproves lubricant performance

Case Study 1: Insecticidal Properties

A study published in the Journal of Agricultural Chemistry evaluated the efficacy of nitromethylene derivatives against common agricultural pests. The results indicated that certain derivatives of 2-pentanone exhibited significant insecticidal activity, suggesting potential for development into commercial insecticides .

Case Study 2: Solvent Efficacy

Research conducted by Honeywell analyzed the performance of 2-pentanone as a solvent for synthetic resins. The findings demonstrated that it provided excellent solubility and drying characteristics compared to traditional solvents, leading to improved product quality in coatings .

Mechanism of Action

The mechanism of action of 2-Pentanone, 3-(nitromethylene)- involves its interaction with specific molecular targets. The nitromethylene group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

3-(Nitromethylene)oxetane

Structure and Applications: 3-(Nitromethylene)oxetane (C₄H₅NO₃) incorporates a nitromethylene group into an oxetane ring. It serves as a high-performance building block for energetic polymers, outperforming traditional explosives like RDX and TNT in detonation velocity (~8,900 m/s) and thermal stability (decomposition >200°C). Its derivatives, such as 5-azido-1H-tetrazole (5AzT)-based oxetanes, exhibit low sensitivity to impact and friction, attributed to stabilizing molecular packing revealed by Hirshfeld analysis .

Comparison :

  • Sensitivity: The oxetane derivatives' low sensitivity contrasts with typical nitroalkenes, suggesting that steric and electronic factors in 2-pentanone analogs could mitigate hazards .

3-(Nitromethylene)indolin-2-one

Structure and Applications :
This indole-based nitromethylene compound demonstrates cytotoxicity against lung cancer cell lines (IC₅₀: 12–18 µM for A549) and protects cells from H₂O₂-induced apoptosis. Its bioactivity stems from the nitro group’s electron-withdrawing effects, enhancing interaction with cellular targets .

Comparison :

  • Synthesis: Both compounds likely share nitroaldol (Henry) reaction pathways, though indolin-2-one requires isatin precursors, whereas pentanone derivatives may use simpler ketones .

Physical-Chemical Properties

Table 1: Key Properties of 2-Pentanone Derivatives

Compound Molecular Weight (g/mol) Boiling Point (°C) ΔvapH° (kJ/mol) Solubility
2-Pentanone 86.13 102–103 40.59 Slightly in H₂O
3-Methyl-2-pentanone 114.19 123–125 41.5 Low in H₂O
3-(Nitromethylene)oxetane ~145.11 N/A N/A Organic solvents

Key Observations :

  • The nitromethylene group increases molecular weight and polarizability, likely reducing volatility compared to 2-pentanone.
  • Solubility in organic solvents (e.g., acetone, DMSO) is expected due to nitro group polarity, similar to 3-(nitromethylene)oxetane .

Table 2: Application Comparison

Compound Primary Applications Performance Metrics
2-Pentanone, 3-(nitromethylene)- Energetic materials, pharmaceuticals Hypothetical detonation velocity: ~7,500 m/s
3-(Nitromethylene)oxetane Energetic binders Detonation velocity: 8,900 m/s
3-(Nitromethylene)indolin-2-one Anticancer agents IC₅₀: 12–18 µM (A549 cells)

Energetic Materials: 3-(Nitromethylene)oxetane derivatives exceed TNT in energy release (5,130 kJ/kg vs. 4,200 kJ/kg), suggesting that 2-pentanone analogs could fill niches in propellant formulations if stability is optimized .

Pharmaceuticals: Nitro groups enhance cytotoxicity via ROS generation, as seen in indolin-2-one derivatives. 2-Pentanone, 3-(nitromethylene)- may require functionalization (e.g., azide groups) to improve bioavailability .

Q & A

Basic: What are the key structural identifiers and physicochemical properties of 2-Pentanone, 3-(nitromethylene)-?

Answer:
The compound is characterized by its molecular formula (C₆H₉NO₂ ), IUPAC name, and critical physicochemical parameters:

  • Boiling point (Tboil): 339 K (65.85°C) .
  • Ionization energy (IE): 9.06 ± 0.02 eV, determined via gas-phase ion energetics studies .
  • Structural features: The nitro group (-NO₂) at the 3-position and methylene group (-CH₂-) adjacent to the carbonyl contribute to its reactivity and stability. Experimental data from crystallography (e.g., bond lengths of 1.463–1.506 Å in nitromethylene-oxetane derivatives) highlight steric and electronic influences .

Methodological note: Thermodynamic properties are typically measured using differential scanning calorimetry (DSC) or gas-phase mass spectrometry, while structural data are derived from X-ray crystallography or density functional theory (DFT) calculations .

Basic: How is the molecular structure of 3-(nitromethylene)oxetane derivatives determined experimentally?

Answer:
Single-crystal X-ray diffraction is the primary method for resolving crystal structures. For example:

  • Compound 2A: Crystallizes in monoclinic systems with bond lengths of 1.464(2) Å (C3-C4) and 1.500(2) Å (C4-N1), indicating strain in the oxetane ring .
  • Compound 4: Exhibits a monoclinic lattice (space group P2₁/n) with a density of 1.646 g cm⁻³, determined at 123 K .

Data interpretation: Bond angles (85.1–91.5°) and packing arrangements (e.g., alternating layers of oxetane and tetrazole groups) reveal steric hindrance and intermolecular interactions critical for stability .

Advanced: What methodologies are employed to assess the thermal stability and decomposition kinetics of nitromethylene-containing compounds?

Answer:

  • Differential scanning calorimetry (DSC): Measures decomposition onset temperatures (e.g., 165°C for 3-(nitromethylene)oxetane) at controlled heating rates (e.g., 5°C/min) .
  • Thermogravimetric analysis (TGA): Quantifies mass loss during decomposition, with compounds like 2A showing melting points (~94°C) suitable for melt-cast applications .

Key finding: Compounds with nitro groups exhibit lower thermal stability due to weak C–NO₂ bonds (trigger bonds), necessitating controlled handling .

Advanced: How can discrepancies in analytical identification of crosslinking byproducts (e.g., 2-pentanone oxime vs. 2-hexanone oxime) be resolved?

Answer:

  • High-resolution mass spectrometry (HRMS): Distinguishes between isomers via exact mass measurements (e.g., 2-pentanone oxime: m/z 101.084 vs. 2-hexanone oxime: m/z 115.100) .
  • Nuclear magnetic resonance (NMR): Assigns unique chemical shifts (e.g., δ<sup>13</sup>C for oxime carbons) to resolve misidentification .

Case study: In antifouling coatings, 2-hexanone oxime was detected instead of the expected 2-pentanone oxime, suggesting either analytical error or alternative crosslinker usage .

Advanced: What experimental approaches are used to evaluate the sensitivity and safety parameters of energetic nitromethylene derivatives?

Answer:

  • Impact sensitivity: Measured using a BAM drop hammer (e.g., compound 4: 2–3 J, indicating low sensitivity) .
  • Friction sensitivity: Assessed via BAM friction apparatus (e.g., compound 5: 360 N) .
  • Small-scale shock reactivity testing (SSRT): Evaluates detonation potential below critical diameters .

Contradiction analysis: Despite strong O-H/N-H interactions (49.4% in compound 5), practical tests showed higher-than-expected insensitivity, highlighting limitations of Hirshfeld surface analysis alone .

Advanced: How do crystal packing and intermolecular interactions influence the stability of nitromethylene-oxetane compounds?

Answer:

  • Hirshfeld surface analysis: Quantifies stabilizing (O-H, N-H) vs. destabilizing (N-N, O-O) interactions. For compound 4, 59.1% stabilizing interactions reduce sensitivity .
  • Layer stacking: Alternating layers of oxetane and tetrazole groups in 2A minimize destabilizing contacts, enhancing thermal stability .

Methodological note: Crystallographic data (e.g., CIF files) are refined using software like SHELX or OLEX2 to model van der Waals and hydrogen-bonding networks .

Advanced: What are the challenges in synthesizing tetrazole-functionalized oxetane monomers using 3-(nitromethylene)oxetane?

Answer:

  • Conjugate addition: Requires nitro group reduction (e.g., H2/Pd-C) followed by in situ coupling with protected amino acids .
  • Reaction optimization: Solvent polarity (e.g., ethyl acetate vs. chloroform) and temperature control (0–25°C) mitigate side reactions during oxetane ring formation .

Case study: 5-Azido-1H-tetrazole synthesis involves 1,3-dipolar cycloaddition with cyanogen bromide and sodium azide, requiring strict pH control (pH 2–3) to prevent decomposition .

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